
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. It is known for participating in various chemical reactions leading to the creation of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions of pyrimidinium ylides with symmetrically substituted acetylenes. This process leads to the formation of new furyl- and thienyl-substituted pyrrolo[1,2-c]-pyrimidine derivatives, confirmed by IR and ^1H-NMR spectroscopy (Iuhas et al., 2002).
Molecular Structure Analysis
The molecular structure of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine and its derivatives has been analyzed through various spectroscopic methods, including IR, ^1H-NMR, and molecular orbital calculations, providing insights into the regiochemistry and electronic structure of these compounds (Iuhas et al., 2001).
Chemical Reactions and Properties
This compound is involved in a variety of chemical reactions, including dipolar cycloadditions, forming pyrrolo[1,2-c]pyrimidines with significant antibacterial activity. These reactions are influenced by the structure of the pyrimidinium ylides and the conditions under which the reactions are carried out, demonstrating the compound's versatility in synthetic chemistry (Fujita et al., 1965).
Scientific Research Applications
Synthesis and Stability
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine and its derivatives have been studied extensively for their synthesis, stability, and structural properties. Iuhas et al. (2001) detailed the synthesis of 4-(2-furyl)-pyrimidines and their quaternization reactions, leading to the formation of pyrimidinium ylides. These compounds were found to be stable under specific conditions and were involved in the formation of dipyrimidino-pyrazinic dimmers as inactivation products (Iuhas et al., 2001).
Antibacterial Properties
A novel class of pyrimido[5,4-d]pyrimidines, which include 4-(2-furyl)-2-(2-pyridinyl)pyrimidine as a core structure, was synthesized and evaluated for antibacterial activity against Mycobacterium tuberculosis strain H(37)Rv. These compounds showed high activity against the bacilli, with the activity depending on specific substituents. The study indicates the potential of these compounds as antitubercular agents (Bacelar et al., 2010).
Chemical Synthesis and Potential Applications
The compound and its derivatives have been involved in various chemical synthesis processes, leading to the creation of multifunctional compounds. For instance, a study by Bonacorso et al. (2010) described a procedure to synthesize a novel series of compounds from the cyclocondensation reaction of N-[5-(pyridinyl)-1H-1,2,4-triazol-3-yl]guanidines with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones, showing the compound's versatility in chemical synthesis (Bonacorso et al., 2010).
Photophysical Properties
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine derivatives have been studied for their charge transfer materials. Siddiqui and Abdullah (2018) modeled compounds from 4,6-di(2-furyl)pyrimidine, emphasizing the tuning of optical and electronic properties. The study provides insights into the relationship between structure and photophysical properties, suggesting applications in materials science (Siddiqui & Abdullah, 2018).
properties
IUPAC Name |
4-(furan-2-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-7-14-11(4-1)13-15-8-6-10(16-13)12-5-3-9-17-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXUISVSGSRUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)
![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)



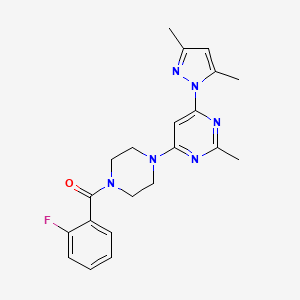
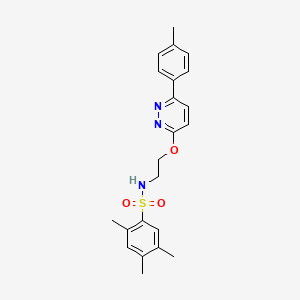
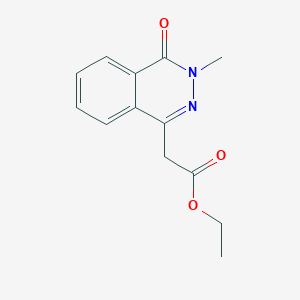
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
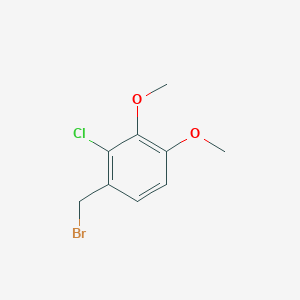
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
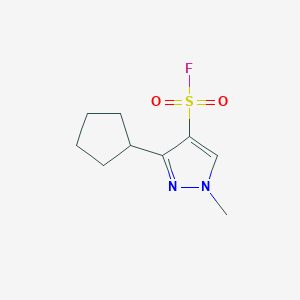
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)